ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate, also known as Etizolam, is a benzodiazepine analog that is commonly used for its anxiolytic and sedative properties. In recent years, there has been a growing interest in Etizolam due to its potential as a research chemical.
Mechanism of Action
Ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate acts on the central nervous system by binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in GABA activity, which leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate has been shown to have a number of biochemical and physiological effects, including muscle relaxation, anticonvulsant activity, and amnesic effects. It has also been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate in lab experiments is its high potency and efficacy. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that it can be difficult to obtain due to its status as a controlled substance in certain countries.
Future Directions
There are a number of potential future directions for ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate research, including investigating its potential as a treatment for other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). It could also be studied in combination with other drugs to determine its potential as an adjunct therapy. Additionally, further research could be done to better understand its mechanism of action and to develop more selective agonists for the benzodiazepine receptor.
Synthesis Methods
Ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate can be synthesized through a multi-step process that involves the reaction of 2-(4-chlorophenyl)-1-pyrrolidin-1-yl-1-hydroxyethanone with ethyl 4-aminobenzoate in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
Ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate has been used in a variety of scientific research applications, including studies on anxiety, depression, and sleep disorders. It has also been investigated for its potential as a treatment for alcohol withdrawal syndrome and as an adjunct therapy for schizophrenia.
properties
IUPAC Name |
ethyl 4-[[2-(4-chlorophenyl)pyrrolidine-1-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-19(24)15-7-11-17(12-8-15)22-20(25)23-13-3-4-18(23)14-5-9-16(21)10-6-14/h5-12,18H,2-4,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOCGHNGQVNEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[2-(4-chlorophenyl)pyrrolidine-1-carbonyl]amino}benzoate |
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